![molecular formula C12H16N2O2 B1299056 4-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 86620-62-4](/img/structure/B1299056.png)
4-(4-Methylpiperazin-1-yl)benzoic acid
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)benzoic acid is a compound used as an intermediate in the synthesis of pharmaceuticals . It is particularly used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid involves the reaction of 1-Methylpiperazine and 4-Formylbenzoic acid . In the synthesis of Imatinib, this compound is coupled with the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular formula of 4-(4-Methylpiperazin-1-yl)benzoic acid is C13H18N2O2 . The InChI code is 1S/C12H16N2O2/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) .Chemical Reactions Analysis
As an intermediate in pharmaceutical synthesis, 4-(4-Methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions. For instance, in the synthesis of Imatinib, it is coupled with the amine and carboxylic acid precursors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 220.27 .Aplicaciones Científicas De Investigación
Key Intermediate in Imatinib Synthesis
“4-(4-Methylpiperazin-1-yl)benzoic acid” is used as a key intermediate in the synthesis of Imatinib , a drug used for the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumours . The compound is obtained by formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine .
Mecanismo De Acción
Target of Action
This compound is a synthetic intermediate , and its specific biological targets may depend on the final compounds it is used to synthesize.
Mode of Action
As a synthetic intermediate, its mode of action is likely to be determined by the final compound it is used to produce .
Biochemical Pathways
As a synthetic intermediate, it is used in the synthesis of other compounds, and the biochemical pathways affected would be determined by these final compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in water . These properties could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
As a synthetic intermediate, its effects are likely to be determined by the final compounds it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation, ingestion, and inhalation . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFZVQHKTRSZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353060 | |
Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)benzoic acid | |
CAS RN |
86620-62-4 | |
Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.